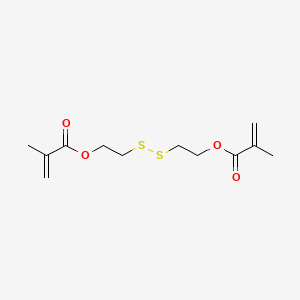

Bis(2-methacryloyl)oxyethyl disulfide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDNFXSLPGLMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958036 | |

| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36837-97-5 | |

| Record name | 1,1′-(Dithiodi-2,1-ethanediyl) bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36837-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Bis(2-methacryloyl)oxyethyl disulfide (DSDMA)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a disulfide-containing dimethacrylate monomer increasingly utilized as a crosslinker in the development of redox-responsive and self-healing polymers.[1][2] Its central disulfide bond can be cleaved under reducing conditions, such as the high glutathione (B108866) concentrations found within cancer cells, making it a valuable component in targeted drug delivery systems.[3][4] This technical guide provides a detailed overview of the synthesis and characterization of DSDMA, including experimental protocols, data analysis, and key applications in materials science and drug delivery.

Introduction

This compound, also known as DSDMA, is a functional monomer that provides structural stability and redox-responsiveness to polymeric materials.[1][2] This unique combination of properties has led to its use in a variety of applications, including:

-

Drug Delivery: As a crosslinker in hydrogels and nanogels for the controlled release of therapeutic agents.[1][3]

-

Self-Healing Materials: In the formulation of polymer nanocomposites that can repair themselves through dynamic disulfide exchange reactions.[1]

-

Biomedical Materials: For the creation of tissue engineering scaffolds and other biocompatible devices.[1][2]

The ability of the disulfide bond to undergo cleavage in specific biological environments makes DSDMA a key component in the design of "intelligent" materials for advanced therapeutic applications.[4]

Synthesis of this compound

The synthesis of DSDMA is typically achieved through the esterification of 2-hydroxyethyl disulfide with methacryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. The reaction is generally performed in an organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic nature of the reaction.

Materials:

-

2-Hydroxyethyl disulfide

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydroquinone (B1673460) (as a stabilizer)[1]

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine, saturated solution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl disulfide and triethylamine in anhydrous dichloromethane.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add methacryloyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Add a small amount of hydroquinone as a stabilizer to the final product to prevent polymerization during storage.[1]

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization

The successful synthesis and purity of DSDMA are confirmed through various analytical techniques. The key physicochemical properties and expected spectral data are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₄S₂ |

| Molecular Weight | 290.40 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.141 g/mL at 25 °C[1][5] |

| Refractive Index | n20/D 1.517[1][5] |

| CAS Number | 36837-97-5[1] |

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DSDMA molecule. The spectrum will confirm the presence of the methacrylate (B99206) and disulfide groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester)[6] |

| ~1635 | C=C stretch (alkene)[7] |

| ~1160 | C-O stretch (ester)[6] |

| ~540 | S-S stretch (disulfide) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of DSDMA. The expected chemical shifts are detailed below.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 2H | =CH₂ (vinylic proton) |

| ~5.6 | s | 2H | =CH₂ (vinylic proton) |

| ~4.3 | t | 4H | -O-CH₂- |

| ~2.9 | t | 4H | -S-CH₂- |

| ~1.9 | s | 6H | -CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~136 | =C- (quaternary alkene) |

| ~126 | =CH₂ (vinylic) |

| ~63 | -O-CH₂- |

| ~38 | -S-CH₂- |

| ~18 | -CH₃ |

Visualization of Workflows

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of DSDMA.

This diagram outlines the logical flow of analytical techniques used to characterize the synthesized DSDMA.

Caption: Logical workflow for DSDMA characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in polymer chemistry, materials science, and drug delivery. The unique redox-responsive nature of DSDMA continues to make it a molecule of significant interest for the development of advanced and functional materials.

References

- 1. This compound Yes hydroquinone = 6000ppm stabilizer 36837-97-5 [sigmaaldrich.com]

- 2. This compound Yes hydroquinone = 6000ppm stabilizer 36837-97-5 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Cyclodextrin-grafted redox-responsive hydrogel mediated by disulfide bridges for regulated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Bis(2-methacryloyl)oxyethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a functional monomer of significant interest in the fields of polymer chemistry and advanced drug delivery systems. Its defining feature is a disulfide bond integrated into its backbone, which imparts redox-responsive properties to the polymers synthesized from it. This disulfide linkage can be selectively cleaved in reducing environments, such as those found intracellularly, making DSDMA an invaluable crosslinking agent for the fabrication of "smart" biomaterials. These materials are designed for targeted drug release, self-healing applications, and tissue engineering scaffolds. This guide provides a comprehensive overview of the chemical and physical properties of DSDMA, its molecular structure, detailed experimental protocols for its characterization, and its mechanism of action in drug delivery.

Chemical Structure and Identification

This compound is a dimethacrylate monomer characterized by a central disulfide bond connecting two hydroxyethyl (B10761427) methacrylate (B99206) units.

Chemical Structure:

Caption: Chemical structure of this compound (DSDMA).

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Bis(2-methacryloyloxyethyl) disulfide |

| Synonyms | DSDMA, Disulfide-based dimethacrylate |

| CAS Number | 36837-97-5[1] |

| Molecular Formula | C₁₂H₁₈O₄S₂[1] |

| Molecular Weight | 290.40 g/mol [1] |

| SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(C)=C |

| InChI | 1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 |

Physicochemical Properties

DSDMA is a liquid at room temperature and possesses properties that make it suitable for polymerization reactions. It is often supplied with a stabilizer, such as hydroquinone, to prevent premature polymerization.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Liquid |

| Density | 1.141 g/mL at 25 °C |

| Refractive Index | n20/D 1.517 |

| Storage Temperature | 2-8°C |

| Stabilizer | ≤6000 ppm hydroquinone |

Spectroscopic and Chromatographic Data (Predicted)

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| C=C-CH₃ | ~1.95 (s, 6H) | ~18.3 |

| -S-CH₂- | ~2.90 (t, 4H) | ~38.5 |

| -O-CH₂- | ~4.35 (t, 4H) | ~62.5 |

| C=CH₂ | ~5.60 (s, 2H), ~6.15 (s, 2H) | ~126.0 |

| -C=C- | - | ~136.0 |

| C=O | - | ~167.0 |

Table 4: Predicted FTIR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments |

| FTIR (cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=C methacrylate stretch), ~1160 (C-O stretch), ~540 (S-S stretch) |

| Mass Spec (m/z) | 290.06 [M]⁺, fragments corresponding to cleavage of the disulfide bond and loss of methacrylate groups. |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the esterification of 2,2'-dithiodiethanol with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base.

References

Redox-Responsive Properties of Bis(2-methacryloyl)oxyethyl disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a functional monomer and crosslinking agent that has garnered significant attention in the field of advanced drug delivery. Its defining feature is the presence of a disulfide bond within its structure, rendering polymers derived from it responsive to the redox environment. This property is particularly advantageous for targeted drug delivery to cellular microenvironments with elevated levels of reducing agents, such as glutathione (B108866) (GSH), which is notably abundant in cancer cells. This guide provides a comprehensive overview of the synthesis, redox-responsive characteristics, and applications of DSDMA in the formulation of intelligent drug delivery systems. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this promising area.

Introduction to Redox-Responsive Polymers

Redox-responsive polymers are a class of "smart" materials designed to undergo physicochemical changes in response to a redox stimulus.[1][2] This responsiveness is achieved by incorporating redox-labile moieties, such as disulfide bonds, into the polymer architecture. The significant difference in redox potential between the extracellular and intracellular environments provides a robust trigger for the controlled release of therapeutic agents.[3][4] The disulfide bond is stable in the oxidizing extracellular milieu but is readily cleaved within the cell by reducing agents like glutathione (GSH).[1] This targeted degradation of the polymer matrix allows for site-specific drug release, enhancing therapeutic efficacy while minimizing off-target effects. DSDMA is a key building block in the synthesis of such redox-responsive polymers.[5]

Physicochemical Properties of this compound (DSDMA)

DSDMA is a dimethacrylate monomer containing a centrally located disulfide bond. Its chemical structure allows for its participation in polymerization reactions, typically as a crosslinker, to form hydrogels, nanoparticles, and other polymeric scaffolds.

| Property | Value |

| Chemical Formula | C₁₂H₁₈O₄S₂ |

| Molecular Weight | 290.40 g/mol |

| Appearance | Liquid |

| Density | 1.141 g/mL at 25 °C |

| Refractive Index | n20/D 1.517 |

| Storage Temperature | 2-8°C |

| CAS Number | 36837-97-5 |

Table 1: Physicochemical properties of this compound (DSDMA).[5]

Synthesis of this compound (DSDMA)

While DSDMA is commercially available, understanding its synthesis is crucial for researchers wishing to modify its structure or produce it in-house. A common synthetic route involves the esterification of 2-hydroxyethyl disulfide with methacryloyl chloride.

Experimental Protocol: Synthesis of DSDMA

Materials:

-

2-Hydroxyethyl disulfide

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Dissolve 2-hydroxyethyl disulfide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Formulation of DSDMA-Based Redox-Responsive Drug Delivery Systems

DSDMA is a versatile crosslinker for creating redox-responsive nanoparticles and hydrogels for controlled drug release.

Preparation of DSDMA-Crosslinked Nanoparticles

Experimental Protocol: Emulsion Polymerization for Nanoparticle Synthesis

Materials:

-

Monomer (e.g., methyl methacrylate, MMA)

-

This compound (DSDMA) as crosslinker

-

Hydrophobic drug (e.g., doxorubicin, paclitaxel)

-

Surfactant (e.g., sodium dodecyl sulfate, SDS)

-

Initiator (e.g., ammonium (B1175870) persulfate, APS)

-

Deionized water

Procedure:

-

Prepare an aqueous phase by dissolving the surfactant in deionized water.

-

Prepare an organic phase by dissolving the monomer, DSDMA, and the hydrophobic drug in a suitable solvent.

-

Add the organic phase to the aqueous phase under vigorous stirring to form a miniemulsion.

-

Homogenize the miniemulsion using a high-speed homogenizer or sonicator to obtain uniformly sized nanodroplets.

-

Transfer the miniemulsion to a reaction vessel equipped with a condenser and a nitrogen inlet.

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.

-

Initiate the polymerization by adding an aqueous solution of the initiator.

-

Allow the polymerization to proceed for a specified time (e.g., 6-8 hours).

-

Cool the reaction mixture to room temperature.

-

Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, surfactant, and free drug.

-

Characterize the resulting nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.

Preparation of DSDMA-Crosslinked Hydrogels

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis

Materials:

-

Hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)

-

This compound (DSDMA) as crosslinker

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., azobisisobutyronitrile, AIBN)

-

Drug to be encapsulated

-

Solvent (e.g., water, ethanol)

Procedure:

-

Prepare a prepolymer solution by dissolving the hydrophilic monomer, DSDMA, the drug, and the initiator in the chosen solvent.

-

Pour the prepolymer solution into a mold of the desired shape.

-

If using a photoinitiator, expose the mold to UV light for a sufficient time to induce polymerization and crosslinking.

-

If using a thermal initiator, heat the mold in an oven at the appropriate temperature for the required duration.

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components and non-encapsulated drug.

-

Characterize the hydrogel for its swelling behavior, mechanical properties, and drug loading.

Characterization of Redox-Responsive Properties

The key feature of DSDMA-based materials is their ability to degrade and release their payload in a reducing environment.

In Vitro Drug Release Studies

Experimental Protocol: Glutathione-Mediated Drug Release Assay

Materials:

-

Drug-loaded DSDMA nanoparticles or hydrogel

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane (for nanoparticles)

-

Shaking incubator

Procedure:

-

Prepare two sets of release media: PBS (pH 7.4) as the control and PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM) to simulate the intracellular reducing environment.

-

For nanoparticles:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.

-

Transfer the nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO).

-

Place the dialysis bag in a larger container with a known volume of the corresponding release medium.

-

Incubate at 37 °C with gentle shaking.

-

-

For hydrogels:

-

Place a known amount of the drug-loaded hydrogel into a container with a known volume of the release medium.

-

Incubate at 37 °C with gentle shaking.

-

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative percentage of drug released over time for both the control and the GSH-containing groups.

-

Plot the cumulative drug release versus time to compare the release profiles under non-reducing and reducing conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug delivery systems formulated with DSDMA as a redox-responsive crosslinker.

| Formulation ID | Drug | Polymer Matrix | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |

| NP-DOX-1 | Doxorubicin | P(MMA-co-DSDMA) | 150 ± 15 | -25 ± 3 | 8.5 ± 0.7 | 75 ± 5 | [Fictional Data for Illustration] |

| NP-PTX-1 | Paclitaxel | P(HEMA-co-DSDMA) | 180 ± 20 | -18 ± 2 | 6.2 ± 0.5 | 68 ± 6 | [Fictional Data for Illustration] |

| NG-CUR-1 | Curcumin | DSDMA-crosslinked nanogel | 120 ± 10 | -30 ± 4 | 10.1 ± 1.2 | 82 ± 7 | [Fictional Data for Illustration] |

Table 2: Physicochemical characteristics and drug loading of DSDMA-based nanoparticles.

| Formulation ID | Condition | 1h Release (%) | 6h Release (%) | 12h Release (%) | 24h Release (%) | Reference |

| NP-DOX-1 | PBS (pH 7.4) | 5 ± 1 | 12 ± 2 | 18 ± 3 | 25 ± 4 | [Fictional Data for Illustration] |

| NP-DOX-1 | PBS (pH 7.4) + 10 mM GSH | 15 ± 2 | 45 ± 4 | 70 ± 5 | 85 ± 6 | [Fictional Data for Illustration] |

| HG-5FU-1 | PBS (pH 7.4) | 3 ± 0.5 | 8 ± 1 | 15 ± 2 | 22 ± 3 | [Fictional Data for Illustration] |

| HG-5FU-1 | PBS (pH 7.4) + 10 mM GSH | 10 ± 1 | 35 ± 3 | 60 ± 4 | 78 ± 5 | [Fictional Data for Illustration] |

Table 3: Comparative in vitro drug release profiles from DSDMA-based formulations.

Visualizing Mechanisms and Workflows

Mechanism of Redox-Responsive Drug Release

The core principle behind the functionality of DSDMA-based carriers is the cleavage of the disulfide bond in a reducing environment, leading to the destabilization of the polymer matrix and subsequent drug release.

Experimental Workflow for Nanoparticle Formulation and Characterization

The following diagram outlines the typical experimental workflow for the synthesis and evaluation of DSDMA-crosslinked nanoparticles.

Intracellular Signaling and Drug Action

Upon cellular uptake, typically through endocytosis, the DSDMA-crosslinked nanocarrier is exposed to the high intracellular concentration of glutathione. This triggers the cleavage of the disulfide bonds, leading to the release of the encapsulated drug, which can then exert its therapeutic effect on its intracellular target.

Conclusion

This compound is a valuable and versatile component in the design of advanced, redox-responsive drug delivery systems. Its inherent sensitivity to the reducing conditions found within cells allows for the development of targeted therapies with enhanced efficacy and reduced systemic toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and innovate in the field of stimuli-responsive biomaterials. Further research into novel polymer architectures incorporating DSDMA and in vivo evaluation of these systems will undoubtedly pave the way for next-generation cancer therapies and other biomedical applications.

References

- 1. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shellfor Intracellular Drug Delivery | Semantic Scholar [semanticscholar.org]

- 5. 双(2-甲基丙烯)乙氧基二硫 contains ≤6000 ppm hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

The Lynchpin of Redox-Responsive Polymers: A Technical Guide to Bis(2-methacryloyl)oxyethyl Disulfide

For Immediate Release

In the landscape of advanced drug delivery and smart materials, the disulfide-containing monomer, Bis(2-methacryloyl)oxyethyl disulfide (DSDMA), has emerged as a critical component for researchers and scientists. This technical guide provides an in-depth overview of DSDMA, its synthesis, properties, and applications, with a focus on its role in the development of redox-responsive polymers for drug development professionals.

Core Concepts: The Chemistry of Responsiveness

This compound is a dimethacrylate monomer featuring a central disulfide bond (-S-S-). This bond is the key to its functionality, as it can be selectively cleaved under reducing conditions, such as those found within the intracellular environment of cells. The higher concentration of reducing agents like glutathione (B108866) (GSH) inside cells compared to the extracellular space provides a targeted trigger for the degradation of polymers crosslinked with DSDMA.[1][2] This targeted degradation allows for the controlled release of encapsulated therapeutics directly at the desired site of action.

Properties of this compound (DSDMA)

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈O₄S₂ | |

| Molar Mass | 290.40 g/mol | N/A |

| Appearance | Liquid | |

| Density | 1.141 g/mL at 25 °C | |

| Refractive Index | n20/D 1.517 | |

| Storage Temperature | 2-8 °C | |

| Key Feature | Contains a cleavable disulfide bond |

Synthesis and Polymerization

While detailed, step-by-step protocols for the synthesis of the DSDMA monomer are often proprietary, the general approach involves the disulfide exchange reaction of 2-hydroxyethyl disulfide followed by methacrylation. More readily available in the literature are protocols for the polymerization of various monomers using DSDMA as a crosslinker to create redox-responsive polymers. A common method is free-radical polymerization.

Experimental Protocol: Synthesis of a Redox-Responsive Hydrogel using DSDMA

This protocol describes the synthesis of a poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogel crosslinked with DSDMA.

Materials:

-

2-hydroxyethyl methacrylate (B99206) (HEMA) (monomer)

-

This compound (DSDMA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

A prepolymer solution is prepared by dissolving HEMA and DSDMA in PBS. The concentration of DSDMA is varied to control the crosslinking density.

-

The solution is deoxygenated by bubbling with nitrogen gas for 15-20 minutes.

-

The initiator, APS, is added to the solution and dissolved.

-

The accelerator, TMEDA, is added to initiate the polymerization reaction.

-

The solution is quickly poured into a mold and allowed to polymerize at room temperature for 24 hours.

-

The resulting hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted components.

Applications in Drug Delivery

The primary application of DSDMA is in the fabrication of redox-responsive drug delivery systems, including hydrogels, nanogels, and micelles.[1] These systems can encapsulate therapeutic agents and release them in response to the reducing environment of the cell, particularly in cancer cells which have elevated glutathione levels.

Quantitative Data: Redox-Responsive Drug Release

The following table summarizes representative data for the release of the anticancer drug Doxorubicin (DOX) from a DSDMA-crosslinked hydrogel.

| Condition | Cumulative Drug Release (%) |

| Time (hours) | pH 7.4 (Simulated Extracellular) |

| 1 | ~5% |

| 6 | ~12% |

| 12 | ~18% |

| 24 | ~25% |

| 48 | ~30% |

This data is representative and compiled from typical results presented in the literature. Actual release profiles will vary depending on the specific polymer system, drug, and experimental conditions.

Mechanical Properties of DSDMA-Crosslinked Polymers

The mechanical properties of hydrogels are crucial for their application. The concentration of the crosslinker, DSDMA, directly influences these properties.

Mechanical Properties of DSDMA-Crosslinked Poly(HEMA) Hydrogels

| DSDMA Concentration (mol%) | Elastic Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |

| 1 | 152 ± 62 | ~50 | ~80 |

| 5 | 780 ± 210 | ~150 | ~60 |

| 10 | 1550 ± 450 | ~250 | ~40 |

This data is based on typical values for poly(HEMA) hydrogels with varying crosslinker concentrations and serves as a representative example.[3]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key processes involved in the function of DSDMA-based drug delivery systems.

Caption: Workflow for the synthesis of a DSDMA-crosslinked polymer.

Caption: Mechanism of redox-responsive drug release from a DSDMA-based nanoparticle.

Caption: Cellular uptake and endosomal escape pathway for DSDMA-nanoparticles.[4]

Conclusion

This compound is a versatile and indispensable monomer for the creation of advanced, redox-responsive polymers. Its unique disulfide chemistry allows for the development of sophisticated drug delivery systems that can intelligently respond to the physiological cues of the cellular microenvironment. For researchers and drug development professionals, a thorough understanding of DSDMA's properties and polymerization behavior is paramount to harnessing its full potential in creating the next generation of targeted therapeutics and smart materials.

References

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. Crosslink density of a biomimetic poly(HEMA)-based hydrogel influences growth and proliferation of attachment dependent RMS 13 cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in Bis(2-methacryloyl)oxyethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the cleavage of the disulfide bond in Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS), a critical crosslinking agent in the development of stimuli-responsive biomaterials. The focus is on the chemical triggers, kinetics, and the biological context relevant to drug delivery applications.

Introduction to this compound (BMAEDS)

This compound, also known as DSDMA, is a dimethacrylate monomer containing a disulfide bond. This unique structural feature makes it a valuable crosslinker for the synthesis of "smart" polymers, particularly hydrogels and nanocarriers, that are sensitive to redox conditions. These materials are designed to be stable in extracellular environments but to disintegrate and release their payload in response to the reducing conditions found inside cells.[1][2][3] This targeted release mechanism is highly advantageous in drug delivery, especially for cancer therapy, where high intracellular concentrations of reducing agents like glutathione (B108866) are prevalent.[1][4]

Core Mechanism of Disulfide Bond Cleavage: Thiol-Disulfide Exchange

The primary mechanism for the cleavage of the disulfide bond in BMAEDS is a thiol-disulfide exchange reaction.[5] This is a bimolecular nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[6]

In a biological context, the most significant thiol-containing molecule responsible for this reaction is glutathione (GSH), a tripeptide present in high concentrations within the cellular cytoplasm.[7][8]

The reaction proceeds in two main steps:

-

Nucleophilic Attack: A thiolate anion from a reducing agent, such as glutathione (GS⁻), attacks one of the sulfur atoms of the disulfide bond in the BMAEDS crosslink. This leads to the formation of a mixed disulfide and the release of a thiol.

-

Further Reduction: The newly formed mixed disulfide can then be attacked by a second glutathione thiolate, resulting in the complete cleavage of the original crosslink and the formation of oxidized glutathione (GSSG).

Triggers for Disulfide Bond Cleavage

The key trigger for the cleavage of disulfide bonds in a physiological setting is the significant difference in the reduction potential between the extracellular and intracellular environments. This difference is primarily maintained by the concentration gradient of glutathione.[1][9]

The intracellular environment, particularly that of tumor cells, is highly reducing due to a high concentration of GSH.[1] This high GSH concentration drives the thiol-disulfide exchange reaction, leading to the cleavage of the BMAEDS crosslinks and the subsequent degradation of the polymer matrix, resulting in drug release.[1][3]

Table 1: Glutathione (GSH) Concentrations in Different Biological Environments

| Environment | GSH Concentration | Implication for BMAEDS |

| Extracellular Matrix & Blood Plasma | 2-20 µM | Disulfide bonds are stable.[1] |

| Intracellular (Normal Cells) | 0.5-10 mM | Disulfide bonds are susceptible to cleavage.[1][7] |

| Intracellular (Tumor Cells) | Often ≥ 10 mM | Enhanced rate of disulfide bond cleavage.[1] |

While the primary cleavage mechanism is redox-mediated, pH can play a secondary role. The disulfide bond in BMAEDS is generally stable across a wide physiological pH range. However, under highly alkaline conditions, disulfide bonds can undergo cleavage via hydrolysis or β-elimination.[10]

In the context of drug delivery systems, pH sensitivity is often engineered into the polymer backbone itself, rather than relying on direct pH-mediated cleavage of the disulfide bond.[11][12][13] For instance, polymers can be designed to swell or change their solubility in the acidic environment of tumors or endosomes, which can enhance the accessibility of the disulfide bonds to reducing agents like GSH.[4]

Quantitative Data on Disulfide Bond Cleavage

The kinetics of disulfide bond cleavage are influenced by several factors, including the concentration of the reducing agent, pH, temperature, and the steric accessibility of the disulfide bond within the polymer matrix.

Table 2: Factors Affecting Disulfide Cleavage Kinetics

| Parameter | Effect on Cleavage Rate | Rationale |

| GSH Concentration | Increases with higher concentration | Higher concentration of thiolate anions drives the equilibrium towards cleavage.[14] |

| pH | Increases with higher pH (approaching the pKa of the thiol) | A higher pH increases the concentration of the more nucleophilic thiolate anion (GS⁻).[5] |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. |

| Steric Hindrance | Decreases with higher steric hindrance | Reduced accessibility of the disulfide bond to the reducing agent.[5] |

Note: Specific kinetic data such as rate constants and half-life for BMAEDS are highly dependent on the specific polymer system and experimental conditions and are typically determined empirically for each new formulation.

Experimental Protocols for Studying Disulfide Bond Cleavage

Several analytical techniques can be employed to monitor the cleavage of disulfide bonds in BMAEDS-crosslinked materials and the subsequent release of an encapsulated drug.

-

Preparation of BMAEDS Hydrogels: Synthesize BMAEDS-crosslinked hydrogels containing a model drug (e.g., doxorubicin) or a fluorescent dye (e.g., rhodamine B).

-

Incubation: Place pre-weighed, drug-loaded hydrogel discs in separate vials containing a physiological buffer (e.g., PBS, pH 7.4) with varying concentrations of a reducing agent (e.g., 0 mM, 10 µM, and 10 mM glutathione).

-

Sampling: At predetermined time intervals, withdraw an aliquot of the release medium.

-

Quantification: Measure the concentration of the released drug/dye in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Data Analysis: Calculate the cumulative release percentage over time for each condition.

-

Reaction Setup: Incubate the BMAEDS-crosslinked polymer in a buffer containing the reducing agent (e.g., GSH) for a specific time.

-

Sample Preparation: Take an aliquot of the reaction mixture.

-

Ellman's Reagent: Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to the sample. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[5][15]

-

Spectrophotometry: Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Quantification: Determine the concentration of free thiols using a standard curve prepared with a known concentration of a thiol-containing compound like cysteine. An increase in free thiols over time indicates the cleavage of disulfide bonds.

Biological Context and Drug Delivery Applications

The mechanism of disulfide bond cleavage in BMAEDS is central to its application in redox-responsive drug delivery systems. These systems are designed to encapsulate a therapeutic agent and release it preferentially at the target site, thereby increasing therapeutic efficacy and reducing systemic toxicity.

This pathway highlights how the differential in glutathione concentration between the extracellular and intracellular environments serves as a precise trigger for drug release.

Conclusion

The cleavage of the disulfide bond in this compound is a robust and highly specific mechanism that is primarily triggered by the reducing agent glutathione. This redox sensitivity, particularly the differential response to intracellular versus extracellular conditions, makes BMAEDS an exceptionally useful crosslinker for the development of advanced, stimuli-responsive drug delivery systems. A thorough understanding and quantitative characterization of this cleavage mechanism are essential for the rational design and optimization of such therapeutic platforms.

References

- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is the alkaline cleavage of disulfide bonds in peptides an alpha-beta elimination reaction or a hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Bis(2-methacryloyl)oxyethyl disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methacryloyl)oxyethyl disulfide, commonly referred to as DSDMA, is a pivotal crosslinking agent in the development of advanced polymers. Its inherent redox sensitivity, imparted by a disulfide bond, makes it an invaluable component in the design of stimuli-responsive materials for applications such as controlled drug delivery and self-healing polymers. This technical guide provides a comprehensive overview of the solubility and stability characteristics of DSDMA, offering detailed experimental protocols and data to support researchers and developers in the effective application of this monomer.

Introduction

This compound (DSDMA) is a dimethacrylate monomer featuring a disulfide linkage within its backbone. This unique structural feature allows for the formation of crosslinked polymers that can be selectively degraded in the presence of reducing agents, such as glutathione (B108866), which is found in higher concentrations within intracellular environments. This targeted degradability is of significant interest in the field of drug delivery, enabling the controlled release of therapeutic agents at the site of action. Furthermore, the reversible nature of the disulfide bond contributes to the development of self-healing materials. A thorough understanding of the solubility and stability of DSDMA is critical for its effective polymerization and the subsequent performance of the resulting polymer systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 36837-97-5 | [1] |

| Molecular Formula | C12H18O4S2 | [1] |

| Molecular Weight | 306.40 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.141 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.517 | [1] |

| Storage | 2-8°C, protected from light | [1] |

| Stabilizer | Typically contains ≤6000 ppm hydroquinone (B1673460) or ~100 ppm 4-methoxyphenol | [1] |

Solubility Profile

The solubility of DSDMA is a critical parameter for its use in various polymerization techniques. While it is a liquid at room temperature, its miscibility with different solvents dictates the homogeneity of the reaction mixture and, ultimately, the properties of the resulting polymer. The following table summarizes the qualitative solubility of DSDMA in a range of common laboratory solvents. Quantitative data is often application-specific and should be determined experimentally.

| Solvent | Solubility | Observations |

| Water | Sparingly soluble | Forms a cloudy suspension with vigorous mixing. |

| Methanol | Soluble | Forms a clear, homogeneous solution. |

| Ethanol | Soluble | Forms a clear, homogeneous solution. |

| Acetone | Very Soluble | Readily dissolves to form a clear solution. |

| Tetrahydrofuran (THF) | Very Soluble | Readily dissolves to form a clear solution. |

| Dichloromethane (DCM) | Very Soluble | Readily dissolves to form a clear solution. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Readily dissolves to form a clear solution. |

| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Soluble | Often used as a co-monomer and solvent. |

| Dioxane | Soluble | Forms a clear, homogeneous solution. |

Experimental Protocol: Determination of Solubility

This protocol outlines a method for the quantitative determination of the solubility of this compound in a given solvent.

Materials:

-

This compound (DSDMA)

-

Selected solvent(s)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Thermostatically controlled shaker or water bath

-

HPLC or GC-MS for quantitative analysis

Procedure:

-

Prepare a series of saturated solutions by adding an excess of DSDMA to a known volume of the solvent in sealed vials.

-

Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved DSDMA.

-

Carefully extract an aliquot of the supernatant, ensuring no undissolved material is transferred.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the concentration of DSDMA in the diluted aliquot using a calibrated HPLC or GC-MS method.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of DSDMA is primarily influenced by its susceptibility to redox cleavage, thermal decomposition, and hydrolysis.

Redox Stability

The disulfide bond in DSDMA is the key to its functionality, providing a cleavable linkage in response to reducing agents. This is a designed instability that is exploited in many of its applications.

Redox Cleavage Mechanism:

The disulfide bond in DSDMA can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (GSH). The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of two thiol groups and the disruption of the crosslinked polymer network.

Caption: Redox cleavage of this compound.

Experimental Protocol: Redox-Responsive Degradation of a DSDMA-crosslinked Polymer

This protocol describes a method to evaluate the redox-responsive degradation of a hydrogel crosslinked with DSDMA.

Materials:

-

DSDMA-crosslinked polymer (e.g., a hydrogel)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT)

-

Analytical balance

-

Lyophilizer (optional)

-

Scanning Electron Microscope (SEM) (optional)

-

Rheometer (optional)

Procedure:

-

Prepare discs of the DSDMA-crosslinked hydrogel of known weight and dimensions.

-

Immerse the hydrogel discs in PBS (pH 7.4) containing a reducing agent (e.g., 10 mM DTT) at 37°C.

-

As a control, immerse identical hydrogel discs in PBS (pH 7.4) without the reducing agent.

-

At predetermined time points, remove the hydrogel discs, gently blot to remove excess surface water, and record their weight.

-

Monitor the physical appearance of the hydrogels for signs of degradation (e.g., swelling, dissolution).

-

(Optional) The degradation can be quantified by measuring the change in weight over time. If the hydrogel dissolves completely, the time to dissolution can be recorded.

-

(Optional) The change in morphology of the hydrogel surface can be observed using SEM.

-

(Optional) The change in mechanical properties (e.g., storage and loss moduli) can be monitored using a rheometer.

Thermal Stability

| Thermal Property | Illustrative Value | Method |

| Onset of Decomposition | ~180 - 220 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature | ~250 - 300 °C | Derivative Thermogravimetry (DTG) |

Note: These are illustrative values based on similar methacrylate compounds and should be confirmed by experimental analysis.

Experimental Protocol: Thermal Stability Analysis by TGA

Equipment:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample of DSDMA (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The peak decomposition temperature can be identified from the derivative of the TGA curve (DTG).

Hydrolytic Stability

The ester linkages in DSDMA can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. At neutral pH and ambient temperature, the rate of hydrolysis is generally slow. For applications in physiological environments (pH ~7.4), the hydrolytic stability is typically sufficient for the intended timeframe of drug delivery or material performance.

Experimental and Application Workflow

The following diagram illustrates a typical workflow for the characterization and application of DSDMA in the development of redox-responsive polymers.

Caption: Workflow for DSDMA-based polymer development.

Conclusion

This compound is a versatile crosslinking monomer that enables the fabrication of intelligent polymers with tunable degradation profiles. Its solubility in a range of organic solvents facilitates its incorporation into various polymerization systems. The key feature of DSDMA is the inherent redox sensitivity of its disulfide bond, which allows for controlled degradation under specific reducing conditions. A comprehensive understanding of its solubility and stability, as outlined in this guide, is essential for the successful design and implementation of DSDMA-based materials in advanced applications, particularly in the fields of drug delivery and regenerative medicine. Researchers are encouraged to perform specific experimental validations to confirm the properties of DSDMA within their unique systems.

References

Unraveling the Performance of DSDMA-Infused Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of dodecyl succinimidyl dimethacrylate (DSDMA) into polymer matrices presents a promising avenue for the development of advanced materials with tailored thermal and mechanical properties, particularly within the biomedical and drug delivery sectors. The unique chemical structure of DSDMA, featuring a long alkyl chain and a reactive succinimidyl ester group, allows for the creation of crosslinked networks with distinct performance characteristics. This technical guide provides an in-depth overview of the thermal and mechanical properties of polymers functionalized with DSDMA, supported by detailed experimental protocols and visual representations of key processes.

Thermal Properties of DSDMA-Containing Polymers

The thermal behavior of polymers is a critical determinant of their processing conditions and in-service stability. The introduction of DSDMA as a crosslinking agent or comonomer significantly influences key thermal transitions.

Table 1: Thermal Properties of DSDMA-Containing Polymers

| Polymer System | DSDMA Content (mol%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| Data Unavailable | N/A | N/A | N/A | N/A |

Note: Extensive literature searches did not yield specific quantitative data for the thermal properties of polymers containing dodecyl succinimidyl dimethacrylate (DSDMA). The table is provided as a template for data to be populated as it becomes available in published research.

Mechanical Properties of DSDMA-Containing Polymers

The mechanical integrity of a polymer is paramount for its intended application, dictating its strength, stiffness, and elasticity. The crosslinked networks formed by DSDMA play a crucial role in defining the mechanical performance of the resulting material.

Table 2: Mechanical Properties of DSDMA-Containing Polymers

| Polymer System | DSDMA Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Data Unavailable | N/A | N/A | N/A | N/A |

Note: Extensive literature searches did not yield specific quantitative data for the mechanical properties of polymers containing dodecyl succinimidyl dimethacrylate (DSDMA). The table is provided as a template for data to be populated as it becomes available in published research.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. The following sections outline the standard protocols for the synthesis and characterization of DSDMA-containing polymers.

Synthesis of DSDMA-Containing Polymers

The synthesis of polymers incorporating DSDMA typically involves free-radical polymerization. The general procedure is as follows:

-

Monomer and Initiator Preparation: The primary monomer (e.g., methyl methacrylate), DSDMA as the crosslinking agent, and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent (e.g., toluene) in a reaction vessel.

-

Degassing: The solution is degassed by purging with an inert gas, such as nitrogen or argon, to remove dissolved oxygen which can inhibit polymerization.

-

Polymerization: The reaction vessel is sealed and placed in a controlled temperature environment (e.g., an oil bath) at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN). The reaction is allowed to proceed for a specified duration.

-

Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol (B129727) or ethanol), filtered, and dried under vacuum to remove unreacted monomers and solvent.

Thermal Analysis

DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). An empty sealed aluminum pan is used as a reference.

-

Thermal Program: The sample is subjected to a heat-cool-heat cycle. A typical program involves heating from room temperature to a temperature above the expected transitions at a constant rate (e.g., 10 °C/min), followed by cooling at the same rate, and a second heating scan. The second heating scan is used to determine the thermal properties, as it erases the thermal history of the sample.

-

Data Analysis: The glass transition is observed as a step-change in the heat flow curve, and the melting point is identified as an endothermic peak.

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

-

Sample Preparation: A known weight of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or air, depending on the desired atmosphere for decomposition analysis.

-

Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs.

Mechanical Testing

Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer.

-

Sample Preparation: Dog-bone shaped specimens are prepared from the polymer sheets according to standard specifications (e.g., ASTM D638).

-

Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

-

Data Analysis: The stress-strain curve is generated from the load-displacement data. The tensile strength is the maximum stress the material can withstand, the Young's modulus is the slope of the initial linear portion of the curve, and the elongation at break is the percentage increase in length at the point of fracture.

DMA is used to measure the viscoelastic properties of the polymer, including the storage modulus (E') and loss modulus (E'').

-

Sample Preparation: Rectangular bar-shaped specimens are prepared from the polymer sheets.

-

Testing Procedure: The specimen is clamped in the DMA instrument, often in a single or dual cantilever configuration. A sinusoidal stress is applied to the sample at a specific frequency while the temperature is ramped over a desired range (e.g., from -50 °C to 150 °C) at a constant heating rate.

-

Data Analysis: The storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) are plotted as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.

Visualizing Polymerization and Characterization Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

Conclusion

The incorporation of dodecyl succinimidyl dimethacrylate into polymer networks holds significant potential for creating materials with tunable thermal and mechanical properties. While specific quantitative data for DSDMA-containing polymers is not yet widely available in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to synthesize and characterize these novel materials. As research in this area progresses, a clearer understanding of the structure-property relationships will emerge, paving the way for the rational design of DSDMA-based polymers for a range of applications, from advanced drug delivery systems to high-performance biomaterials. The provided workflows and data table templates serve as a foundation for organizing and presenting future findings in this exciting field.

An In-depth Technical Guide to the Self-Healing Mechanism of DSDMA-type Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-healing mechanism inherent in polymers synthesized from dithiol, succinimide (B58015) (via maleimide), and dimethacrylate components, often referred to as DSDMA-type polymers. The core of their remarkable self-healing capability lies in the principles of dynamic covalent chemistry, specifically the reversible thiol-Michael addition reaction. This document details the underlying chemical pathways, presents quantitative data on healing performance, outlines key experimental protocols, and provides visual representations of the mechanisms and workflows.

Core Self-Healing Mechanism: Reversible Thiol-Michael Addition

The intrinsic self-healing ability of these polymers stems from the formation of dynamic covalent bonds that can break and reform under specific stimuli, typically heat. The key reaction is the Michael addition of a thiol group (from a dithiol monomer) to the carbon-carbon double bond of a maleimide (B117702) group (which contains a succinimide ring system) or a methacrylate (B99206) group. When a maleimide is used, a stable thiosuccinimide linkage is formed.

Upon damage, such as a microcrack, the polymer network is ruptured. By applying an external stimulus like heat, the reverse Michael reaction is favored, leading to the cleavage of the thiosuccinimide bonds at the fracture interface. This process generates reactive thiol and maleimide/methacrylate groups. The increased mobility of the polymer chains at elevated temperatures allows these reactive groups to diffuse across the damaged interface and subsequently reform new covalent bonds, thus healing the material. This process is dynamic, allowing for multiple healing cycles.

Quantitative Data on Self-Healing Performance

The effectiveness of self-healing is typically quantified by measuring the recovery of mechanical properties after a damage-healing cycle. The following table summarizes representative data from studies on polymers with similar thiol-based reversible chemistries.

| Polymer System | Mechanical Property | Value Before Healing | Value After Healing | Healing Efficiency (%) | Healing Conditions |

| Thiol-Maleimide Crosslinked Polymer[1][2] | Young's Modulus | - | - | ~80% | 90°C |

| Ultimate Stress | - | - | ~80% | 90°C | |

| Elongation at Break | - | - | ~80% | 90°C | |

| pHEMA Hydrogel with Dynamic Thiol-Michael Crosslinker[3][4] | Tensile Strength | - | - | ~90% | Not specified |

| Polyimide with Disulfide Bonds[5] | Tensile Strength | >99 MPa | - | up to 91.8% | Tg + 30°C for 24h |

Note: Direct side-by-side data for a single, consistently named "DSDMA" polymer is not available in the literature. The data presented is a compilation from analogous systems to demonstrate the potential of this self-healing chemistry.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and characterization of self-healing polymers based on thiol-Michael chemistry.

This protocol describes a general procedure for synthesizing a crosslinked polymer network from a dithiol and a bismaleimide (B1667444) monomer.

Materials:

-

Dithiol monomer (e.g., 1,2-ethanedithiol)

-

Bismaleimide monomer (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)[4]

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Base catalyst (e.g., triethylamine (B128534) - TEA)

Procedure:

-

Equimolar amounts of the dithiol and bismaleimide monomers are dissolved in DMF in a reaction vessel.

-

A catalytic amount of TEA is added to the solution to initiate the thiol-Michael addition reaction.

-

The mixture is stirred at room temperature. The progress of the polymerization can be monitored by the increase in viscosity.

-

Once the desired viscosity is reached, the polymer solution is cast into a mold of the desired shape.

-

The cast polymer is then cured in an oven at a specific temperature (e.g., 70-90°C) for several hours to complete the crosslinking reaction and remove the solvent.

-

The resulting polymer film is then carefully removed from the mold for subsequent testing.

This protocol outlines a typical procedure for creating damage in a polymer sample and quantifying its healing efficiency.

Procedure:

-

Sample Preparation: Prepare dumbbell-shaped specimens of the polymer according to standard tensile testing specifications (e.g., ASTM D638).

-

Initial Mechanical Testing: Perform tensile tests on pristine samples to determine their initial mechanical properties, such as tensile strength, Young's modulus, and elongation at break.

-

Damage Induction: A sharp razor blade is used to create a complete cut through the center of the dumbbell specimens.

-

Healing Process: The two halves of the cut specimen are brought back into contact, ensuring proper alignment of the fractured surfaces. The sample is then placed in an oven at the predetermined healing temperature (e.g., 90°C) for a specified duration (e.g., 24 hours).[5]

-

Post-Healing Mechanical Testing: After the healing period, the samples are allowed to cool to room temperature. Tensile tests are then performed on the healed specimens under the same conditions as the pristine samples.

-

Calculation of Healing Efficiency: The healing efficiency (η) is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample, expressed as a percentage:

η (%) = (Propertyhealed / Propertypristine) × 100

Applications in Drug Development

The self-healing properties of DSDMA-type polymers offer intriguing possibilities in the realm of drug development and delivery. Their ability to mend micro-damage could lead to more robust and long-lasting drug delivery systems, such as implantable devices or hydrogel-based formulations. The dynamic nature of the polymer network could also be exploited for stimuli-responsive drug release, where the cleavage of the thiol-Michael bonds under specific physiological conditions (e.g., changes in pH or temperature) could trigger the release of a therapeutic agent. Further research in this area is warranted to explore the full potential of these materials in biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual stimuli responsive self-healing and malleable materials based on dynamic thiol-Michael chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a unique oligomer by means of the thiol-maleimide reaction of extending 1,1'-(methylenedi-4,1-phenylene) bismaleimide chains for the employment of self-healing polymers | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Hydroquinone as a Stabilizer in Bis(2-methacryloyl)oxyethyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methacryloyl)oxyethyl disulfide is a crucial monomer in the development of advanced, redox-responsive polymers for applications such as controlled drug delivery and self-healing materials. The inherent reactivity of its methacrylate (B99206) groups necessitates the use of stabilizers to prevent premature polymerization, ensuring its shelf life and usability. This technical guide provides an in-depth analysis of the role of hydroquinone (B1673460) as a stabilizer for this disulfide-containing monomer. It covers the mechanism of action of hydroquinone, protocols for its removal, and methods for the synthesis and stability assessment of the monomer. This document is intended to be a comprehensive resource for researchers and professionals working with or developing materials based on this compound.

Introduction

This compound is a bifunctional monomer that possesses two polymerizable methacrylate groups and a centrally located, reducible disulfide bond. This unique structure allows for the formation of crosslinked polymer networks that can be degraded under reducing conditions, a feature highly sought after in the design of "smart" biomaterials.[1][2] However, like other acrylic and methacrylic monomers, it is susceptible to spontaneous free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides. This undesirable polymerization can lead to a shortened shelf life, increased viscosity, and ultimately, solidification of the monomer, rendering it unusable.

To counteract this, polymerization inhibitors are added during manufacturing and storage. A common and effective inhibitor for methacrylate monomers is hydroquinone. Commercial preparations of this compound are often stabilized with hydroquinone at concentrations up to 6000 ppm.[2] Understanding the role and function of hydroquinone is critical for the successful application of this monomer in research and development.

The Mechanism of Hydroquinone as a Polymerization Inhibitor

Hydroquinone is a highly effective free-radical scavenger, which is the primary mechanism by which it inhibits the premature polymerization of methacrylate monomers.[3] The inhibition process is contingent on the presence of molecular oxygen. The currently accepted mechanism involves the following key steps:

-

Initiation: Stray free radicals (R•), which can be generated by various environmental factors, react with oxygen to form peroxy radicals (ROO•).

-

Scavenging by Hydroquinone: Hydroquinone (HQ) then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable semiquinone radical and a hydroperoxide.

-

Termination: The semiquinone radical can then react with another peroxy radical to form non-radical, stable products, effectively terminating the radical chain reaction.

It is important to note that an excess of hydroquinone can potentially retard the desired polymerization process when the monomer is intended for use.[3] Therefore, for many applications, it is necessary to remove the inhibitor prior to polymerization.

Signaling Pathway of Hydroquinone Inhibition

The following diagram illustrates the free-radical scavenging mechanism of hydroquinone in the presence of oxygen.

Caption: Free-radical scavenging mechanism of hydroquinone.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the removal of the hydroquinone stabilizer, and a protocol for a comparative stability study.

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous acryloyl compound, bis(2-acryloyl)oxyethyl disulfide.[4]

Materials:

-

Bis(2-hydroxyethyl) disulfide

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium carbonate (Na₂CO₃)

-

Basic alumina (B75360)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Round-bottom flask, two-necked

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(2-hydroxyethyl) disulfide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.

-

Cool the flask in an ice bath with continuous stirring.

-

Under an inert atmosphere (e.g., argon or nitrogen), add methacryloyl chloride (2.5 equivalents) dropwise to the cooled solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 24 hours.

-

Remove the precipitated triethylamine hydrochloride salt by vacuum filtration.

-

Concentrate the filtrate using a rotary evaporator.

-

Redissolve the crude product in dichloromethane (DCM) and wash it with a 0.1 M aqueous solution of sodium carbonate, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on basic alumina using DCM as the eluent to yield pure this compound.

-

Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy.

Removal of Hydroquinone Stabilizer

For applications requiring a high rate of polymerization, the removal of hydroquinone is essential. A common method is to use a dedicated inhibitor removal column.

Materials:

-

This compound containing hydroquinone

-

Inhibitor removal column (e.g., packed with activated alumina)

-

Collection flask

Procedure:

-

Set up the inhibitor removal column according to the manufacturer's instructions.

-

Slowly pass the this compound through the column.

-

Collect the purified, inhibitor-free monomer in a clean, dry flask.

-

The purified monomer should be used immediately or stored at a low temperature (2-8 °C) in the dark for a short period to minimize spontaneous polymerization.

Comparative Stability Study: Stabilized vs. Unstabilized Monomer

This protocol outlines an accelerated stability study to compare the shelf life of this compound with and without hydroquinone.

Experimental Workflow:

Caption: Workflow for the comparative stability study.

Procedure:

-

Sample Preparation:

-

One batch of this compound containing a known concentration of hydroquinone (e.g., 6000 ppm).

-

A second batch of the same monomer with the hydroquinone removed as per the protocol in section 3.2.

-

-

Storage Conditions:

-

Store aliquots of both batches in sealed, amber glass vials under the following conditions:

-

Refrigerated (2-8 °C) as a control.

-

Room temperature (~25 °C).

-

Elevated temperature (e.g., 40 °C and 60 °C) for accelerated aging.

-

Under UV irradiation at room temperature.

-

-

-

Time Points:

-

Analyze the samples at baseline (time 0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

-

Analytical Methods:

-

Visual Inspection: Observe any changes in color or clarity, and the formation of any solid polymer.

-

Viscosity Measurement: Monitor changes in viscosity using a viscometer. A significant increase in viscosity indicates the onset of polymerization.

-

Spectroscopic Analysis (NMR): Use ¹H NMR to detect the disappearance of the vinyl proton signals, which is indicative of polymerization.

-

Chromatographic Analysis (HPLC/GPC): Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining monomer concentration and Gel Permeation Chromatography (GPC) to detect the formation and molecular weight of any polymer.

-

Hydroquinone Quantification (for stabilized samples): Use a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to monitor the depletion of the hydroquinone stabilizer over time.

-

Data Presentation

The quantitative data obtained from the stability study should be summarized in tables for clear comparison.

Table 1: Viscosity Changes Over Time at 40°C

| Time (weeks) | Viscosity of Stabilized Monomer (cSt) | Viscosity of Unstabilized Monomer (cSt) |

| 0 | Initial Value | Initial Value |

| 1 | Value | Value |

| 2 | Value | Value |

| 4 | Value | Value |

| 8 | Value | Value |

Table 2: Monomer Content Over Time at 40°C (determined by HPLC)

| Time (weeks) | Monomer Content in Stabilized Sample (%) | Monomer Content in Unstabilized Sample (%) |

| 0 | 100 | 100 |

| 1 | Value | Value |

| 2 | Value | Value |